molecular formula C10H9F2NO3 B11772576 2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole

2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole

Katalognummer: B11772576
Molekulargewicht: 229.18 g/mol
InChI-Schlüssel: NNMCPYNIHUREOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with ethyl chloroformate followed by cyclization with difluoromethyl ether can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed reactions in polar solvents can facilitate the arylation of oxazoles, leading to the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The presence of the difluoromethoxy and ethoxy groups enhances its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride: A related compound with a carbonyl chloride group instead of an ethoxy group.

    5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Another fluorinated heterocyclic compound with a mercapto group.

Uniqueness

2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole is unique due to the presence of both difluoromethoxy and ethoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H9F2NO3

Molekulargewicht

229.18 g/mol

IUPAC-Name

2-(difluoromethoxy)-6-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO3/c1-2-14-6-3-4-7-8(5-6)15-10(13-7)16-9(11)12/h3-5,9H,2H2,1H3

InChI-Schlüssel

NNMCPYNIHUREOR-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(O2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.